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Compound of Interest

5-Fluoro-2-
Compound Name:
(trifluoromethoxy)benzaldehyde

cat. No.: B1391075

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde distinguished by the
presence of two highly electronegative moieties: a fluorine atom at the 5-position and a
trifluoromethoxy group at the 2-position. This substitution pattern imbues the molecule with a
unique reactivity profile and physicochemical properties that are highly sought after in the
synthesis of complex organic molecules. Its primary value lies in its role as a versatile
intermediate for creating novel pharmaceuticals, agrochemicals, and advanced materials where
precise modulation of electronic and steric properties is critical for function.

Section 1: Core Physicochemical and Structural
Data

A compound's utility is fundamentally defined by its physical and chemical properties. The data
for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde (CAS Number: 1092460-81-5) are
summarized below.
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Property Value Source
CAS Number 1092460-81-5 [1]
Molecular Formula CsHaF402 [1]
Molecular Weight 208.11 g/mol [1]

Canonical SMILES

C1=CC(=C(C=C1F)C=0)OC(F
)(F)F

[1]

InChl Key

Not readily available in search

results

Appearance

Typically a liquid or low-melting

solid

Inferred from similar

compounds

Section 2: The Strategic Advantage of Fluoro- and
Trifluoromethoxy Groups in Molecular Design

The true value of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde is understood by analyzing the

synergistic effects of its functional groups, particularly in the context of medicinal chemistry. The

introduction of fluorine-containing groups is a well-established strategy to optimize the

properties of bioactive molecules.[2]

Causality Behind Fluorination's Impact:

» Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen

atom with a fluorine atom at a site susceptible to metabolic oxidation (a "metabolic hotspot")

can effectively block this process, thereby increasing the drug's half-life and bioavailability.[2]

 Lipophilicity and Permeability: The trifluoromethoxy (-OCFs) group is one of the most

lipophilic substituents used in drug design. This property can significantly enhance a

molecule's ability to cross cellular membranes, a critical factor for reaching its biological

target.[2]

» Binding Affinity: The high electronegativity of fluorine and the -OCFs group alters the electron

distribution of the aromatic ring. This can modulate the pKa of nearby functional groups or

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.biosynth.com/p/STB46081/1092460-81-5-5-fluoro-2-trifluoromethoxybenzalde
https://www.biosynth.com/p/STB46081/1092460-81-5-5-fluoro-2-trifluoromethoxybenzalde
https://www.biosynth.com/p/STB46081/1092460-81-5-5-fluoro-2-trifluoromethoxybenzalde
https://www.biosynth.com/p/STB46081/1092460-81-5-5-fluoro-2-trifluoromethoxybenzalde
https://www.benchchem.com/product/b1391075?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

create favorable electrostatic interactions (such as dipole-dipole or hydrogen bonds) with
amino acid residues in a protein's binding pocket, leading to enhanced potency and

selectivity.

» Conformational Control: The steric bulk of the trifluoromethoxy group can influence the
preferred conformation of a molecule, locking it into a shape that is more favorable for
binding to its target receptor.

The diagram below illustrates how these properties contribute to the development of an
optimized drug candidate.
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(e.g., with -H and -OCH3)

Introduce
F & -OCF3 groups

5-Fluoro-2-(trifluoromethoxy)benzaldehyde
(Building Block)

2/

Enhanced Properties

(Stronger Binding)

Increased Lipophilicity
(Membrane Permeability)

Blocked Metabolism Altered pKa & Electronics
(Longer Half-Life)

|
Optimized Drug Candidate

Click to download full resolution via product page

Caption: Strategic introduction of -F and -OCF3 groups.

Section 3: Proposed Synthetic Strategy
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While specific, peer-reviewed synthesis protocols for 5-Fluoro-2-
(trifluoromethoxy)benzaldehyde are not readily available in public databases, a logical and
chemically sound synthetic route can be proposed based on established organic chemistry
principles. The following workflow outlines a plausible approach, demonstrating the causality
behind the selection of reagents and reaction conditions.

The Logic of the Proposed Workflow:

A common strategy for synthesizing substituted benzaldehydes involves two key
transformations:

« Installation of the key functional groups onto a simpler benzene ring.
o Formylation of the ring to add the aldehyde group.

The workflow below starts from the commercially available 4-fluorophenol, leveraging an ortho-
lithiation to direct the subsequent reactions to the correct positions.
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Gtart: 4-FIu0r0phenoD

:

Step 1: Trifluoromethoxylation
Reagents: CF3l, Cul, Base
Rationale: Install the -OCF3 group via a copper-catalyzed reaction on the phenol.

'

Gtermediate: 1—FIu0r0—4—(trifluoromethoxy)benzen9

'

Step 2: Ortho-Directed Lithiation
Reagents: n-BuLi, TMEDA
Rationale: The -OCF3 group directs lithiation to the ortho position.

Entermediate: Lithiated Species)

Step 3: Formylation
Reagents: DMF (N,N-Dimethylformamide)
Rationale: Quench the lithiated intermediate with an electrophilic formyl source.

'

Step 4: Acidic Workup
Reagents: H30+
Rationale: Hydrolyze the intermediate to yield the final aldehyde.

Product: 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1391075?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Section 4: Key Applications in Research and
Development

The utility of this aldehyde lies in its function as a scaffold for building more complex molecules.
The aldehyde group is a versatile handle for a wide array of chemical transformations.

o Pharmaceutical Synthesis: It is a key intermediate for active pharmaceutical ingredients
(APIs). The fluorine atoms can enhance metabolic stability and bioavailability.[3] It is
particularly valuable in developing drugs for oncology, inflammation, and central nervous
system disorders, where fine-tuning lipophilicity is crucial for crossing the blood-brain barrier.

[4]

e Agrochemicals: In agrochemical development, the trifluoromethyl group is known to
contribute to the potency of herbicides and fungicides.[5] This building block allows for the
systematic synthesis of new crop protection agents with improved efficacy and
environmental persistence.[3]

o Material Science: The compound is used in synthesizing specialty polymers and dyes. The
strong electron-withdrawing nature of the substituents can be used to tune the optical and
electronic properties of materials, leading to applications in organic light-emitting diodes
(OLEDSs) and fluorescent probes for biological imaging.[3]

Section 5: Representative Experimental Protocol
(Hypothetical)

The following protocol is a detailed, step-by-step methodology based on the proposed synthetic
workflow. It is presented as a self-validating system, where each step is justified and includes
necessary controls and purification methods.

Objective: To synthesize 5-Fluoro-2-(trifluoromethoxy)benzaldehyde from 1-Fluoro-4-
(trifluoromethoxy)benzene.

Materials:

e 1-Fluoro-4-(trifluoromethoxy)benzene (1.0 eq)
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e Anhydrous Tetrahydrofuran (THF)

¢ N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq)
e n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)
e Anhydrous N,N-Dimethylformamide (DMF, 1.5 eq)
e 1 M Hydrochloric Acid (HCI)

» Saturated Sodium Bicarbonate Solution

e Brine (Saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa)

e Argon or Nitrogen gas supply

Procedure:

o Reaction Setup:

o A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under
an inert atmosphere (Argon).

o The flask is charged with anhydrous THF and 1-Fluoro-4-(trifluoromethoxy)benzene (1.0
eq). TMEDA (1.2 eq) is added via syringe.

o The solution is cooled to -78 °C in a dry ice/acetone bath.
e Lithiation (Step 2):

o n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 20 minutes, ensuring
the internal temperature does not rise above -70 °C.

o The reaction mixture is stirred at -78 °C for 2 hours. The formation of the lithiated species
is critical and requires strictly anhydrous conditions.

o Formylation (Step 3):
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o Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture.

o The solution is stirred at -78 °C for 1 hour, then allowed to warm slowly to room
temperature overnight.

o Workup and Extraction (Step 4):
o The reaction is quenched by carefully pouring it into a beaker of 1 M HCl at O °C.

o The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three
times with ethyl acetate.

o The combined organic layers are washed sequentially with water, saturated sodium
bicarbonate solution, and brine.

e Purification:

o The organic layer is dried over anhydrous MgSOa, filtered, and the solvent is removed
under reduced pressure using a rotary evaporator.

o The crude product is purified by flash column chromatography on silica gel (using a
hexane/ethyl acetate gradient) to yield the pure 5-Fluoro-2-
(trifluoromethoxy)benzaldehyde.

e Characterization:

o The final product's identity and purity should be confirmed using standard analytical
techniques, such as *H NMR, 3C NMR, °F NMR, and mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 5-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1092460-81-5 | STB46081 [biosynth.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1391075?utm_src=pdf-body
https://www.benchchem.com/product/b1391075?utm_src=pdf-body
https://www.benchchem.com/product/b1391075?utm_src=pdf-custom-synthesis
https://www.biosynth.com/p/STB46081/1092460-81-5-5-fluoro-2-trifluoromethoxybenzalde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:
Implications for Drug Design - PMC [pmc.ncbi.nim.nih.gov]

3. 5-Fluoro-2-(Trifluoromethyl)Benzaldehyde [myskinrecipes.com]

4. chemimpex.com [chemimpex.com]

5. nbinno.com [nbinno.com]

To cite this document: BenchChem. [Introduction: A Fluorinated Intermediate of Strategic
Importance]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1391075#5-fluoro-2-trifluoromethoxy-benzaldehyde-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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